REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[N+:5]([O-])[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:11]=2[CH:12]=1)#[N:2].FC(F)(F)C(OC(=O)C(F)(F)F)=[O:17]>>[OH:17][CH:7]1[C:6]2[N:5]=[CH:4][C:3]([C:1]#[N:2])=[CH:12][C:11]=2[CH2:10][CH2:9][CH2:8]1
|
Name
|
3-cyano-5,6,7,8-tetrahydroquinoline 1-oxide
|
Quantity
|
645 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=[N+](C=2CCCCC2C1)[O-]
|
Name
|
|
Quantity
|
4.18 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The light yellow solution was stirred at 23° C. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with 1 N NaOH solution
|
Type
|
STIRRING
|
Details
|
stirred vigorously for 30 min.
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted twice with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel flash chromatography with n-heptane/ethyl acetate
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1CCCC=2C=C(C=NC12)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.23 mmol | |
AMOUNT: MASS | 562 mg | |
YIELD: PERCENTYIELD | 87.1% | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |